molecular formula C12H16ClNO3 B13357827 (3S,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

(3S,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B13357827
M. Wt: 257.71 g/mol
InChI Key: OAUHQXKTEUYPFQ-DHTOPLTISA-N
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Description

(3S,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid moiety, makes it an interesting subject for various synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and (S)-proline.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of methods, including reductive amination or cycloaddition reactions.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3S,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

  • (3S,4S)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride
  • (3S,4S)-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • (3S,4S)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Comparison:

    Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, hydroxy, chloro) leads to variations in chemical reactivity and biological activity.

    Unique Features: The methoxy group in (3S,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride imparts unique electronic and steric properties, influencing its interactions with molecular targets and its overall stability.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

(3S,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15;/h2-5,9-10,13H,6-7H2,1H3,(H,14,15);1H/t9-,10-;/m1./s1

InChI Key

OAUHQXKTEUYPFQ-DHTOPLTISA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CNC[C@H]2C(=O)O.Cl

Canonical SMILES

COC1=CC=CC=C1C2CNCC2C(=O)O.Cl

Origin of Product

United States

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